molecular formula C16H13ClO3 B2522349 2-(2-Chlorophenyl)-6-methoxychroman-4-one CAS No. 101272-90-6

2-(2-Chlorophenyl)-6-methoxychroman-4-one

Cat. No.: B2522349
CAS No.: 101272-90-6
M. Wt: 288.73
InChI Key: JXHVKCPEZSYBLV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methoxychroman-4-one is a chemical compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and potential therapeutic applications. This compound features a chromanone core substituted with a 2-chlorophenyl group and a methoxy group at the 6th position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-methoxychroman-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenol and chlorobenzene derivatives.

    Formation of the Chromanone Core: The phenol derivative undergoes a cyclization reaction to form the chromanone core.

    Substitution Reactions: The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorinating agent such as thionyl chloride or phosphorus tribromide.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-methoxychroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromanone core to chromanol or other reduced forms.

    Substitution: The chlorophenyl group can undergo further substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and methyl iodide are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-6-hydroxychroman-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(2-Chlorophenyl)-6-ethoxychroman-4-one: Similar structure but with an ethoxy group instead of a methoxy group.

    2-(2-Chlorophenyl)-6-methylchroman-4-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(2-Chlorophenyl)-6-methoxychroman-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-19-10-6-7-15-12(8-10)14(18)9-16(20-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHVKCPEZSYBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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